molecular formula C14H23N3 B1630758 [2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine CAS No. 885950-68-5

[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine

Cat. No. B1630758
M. Wt: 233.35 g/mol
InChI Key: KFLLDKIXAMGZLH-UHFFFAOYSA-N
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Description

[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine, also known as MPPE, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of the well-known neurotransmitter, dopamine, and has been shown to possess unique properties that make it an attractive target for further investigation.

Scientific Research Applications

Cyclization and Synthesis of Medicinal Drugs

1-Amino-4-methylpiperazine, an intermediate in the synthesis of various medicinal drugs, was obtained through the reaction of N,N-bis(2-chloroethyl)methylamine with an aqueous solution of hydrazine. This process, along with an efficient method for its isolation, highlights its application in the synthesis of pharmaceuticals (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).

Novel Synthesis Techniques

The addition of benzylamine or methylamine to 4-chloro-β-nitrostyrene allowed the successful obtention of 1-phenylethylene-1,2-diamines, demonstrating the chemical's role in the creation of novel compounds through unique synthesis techniques (Mouhtaram, Jung, & Stambach, 1993).

Donor−Acceptor Interactions

A study on 4-(X)-substituted naphthalimides with ferrocenyl headgroups revealed insights into the donor−acceptor interactions and the impact of the substituents on spectrochemical properties. This research provides a basis for understanding the electronic interactions in compounds for potential applications in materials science and electronics (McAdam et al., 2003).

Alpha 1-Adrenoceptor Antagonists

The synthesis of 2-[(substituted phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones demonstrated potent and selective alpha 1-adrenoceptor antagonistic activity, indicating their potential as antihypertensive agents. This work underlines the chemical's relevance in creating targeted therapeutics (Chern et al., 1993).

properties

IUPAC Name

N-methyl-2-(4-methylpiperazin-1-yl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-15-14(13-6-4-3-5-7-13)12-17-10-8-16(2)9-11-17/h3-7,14-15H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLLDKIXAMGZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCN(CC1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008250
Record name N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine

CAS RN

885950-68-5
Record name N-Methyl-2-(4-methylpiperazin-1-yl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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